N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-20-9-5-8-13(17(20)24)16(23)19-14(12-6-3-2-4-7-12)10-21-15(22)11-26-18(21)25/h2-9,14H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDITBHDCSGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Differences and Implications
Oxazolidinone vs. Pyrido-Pyrrolo-Pyrimidine (900262-41-1)
The target compound’s oxazolidinone ring contrasts with the pyrido-pyrrolo-pyrimidine core in 900262-41-1. The latter’s fused tricyclic system likely enhances rigidity and planar stacking with kinase ATP-binding pockets, whereas the oxazolidinone’s flexibility may favor interactions with bacterial ribosomes or neuronal receptors .
Carboxamide Positioning
Both the target compound and 900262-41-1 feature carboxamide groups, but their positions differ. In contrast, 900262-41-1’s carboxamide is part of a larger heterocyclic system, possibly limiting conformational freedom .
Substituent Effects
- Methoxy Groups (900262-41-1, 919736-42-8) : Methoxy substituents in compounds may improve solubility but reduce membrane permeability compared to the target’s unsubstituted phenyl group .
- Quinoline Core (956393-79-6): The quinoline scaffold in 956393-79-6 is associated with intercalation into DNA or inhibition of topoisomerases, a mechanism distinct from the target compound’s hybrid structure .
Research Findings and Hypotheses
Pharmacokinetic Predictions
- Lipophilicity : The phenylethyl group in the target compound suggests higher logP values than methoxy-containing analogs (e.g., 919736-42-8), favoring CNS penetration .
- Metabolic Stability: The oxazolidinone ring may confer resistance to oxidative metabolism compared to the tetrahydrothiazolo-pyridine in 919736-42-8, which could be prone to ring-opening reactions .
Target Engagement Hypotheses
- Antibacterial Activity: The oxazolidinone moiety aligns with known ribosomal-binding antibiotics, whereas 956393-79-6’s quinoline-carboxylic acid structure suggests DNA-targeted mechanisms .
- Neurological Targets : The dihydropyridine carboxamide in the target compound may interact with voltage-gated ion channels, similar to dihydropyridine calcium blockers, unlike the thiazolo-pyridine in 919736-42-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
